molecular formula C15H14FNO2 B3040424 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid CAS No. 200000-54-0

2-(benzylamino)-2-(4-fluorophenyl)acetic Acid

Cat. No.: B3040424
CAS No.: 200000-54-0
M. Wt: 259.27 g/mol
InChI Key: KGMFSTPSQOLFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-2-(4-fluorophenyl)acetic acid (CAS: 200000-54-0) is a fluorinated aromatic acetic acid derivative with a molecular formula of C₁₅H₁₄FNO₂ and a molecular weight of 259.28 g/mol . The compound features a benzylamino group (-NH-CH₂-C₆H₅) and a 4-fluorophenyl ring attached to the α-carbon of the acetic acid backbone. The compound is typically stored under dry, cool conditions (2–8°C) to maintain stability .

Properties

IUPAC Name

2-(benzylamino)-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)14(15(18)19)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMFSTPSQOLFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid typically involves the following steps:

    Starting Materials: Benzylamine and 4-fluorobenzaldehyde.

    Reaction: The benzylamine reacts with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(benzylamino)-2-(4-fluorophenyl)ethanol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-2-(4-fluorophenyl)acetic Acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 2-(benzylamino)-2-(4-fluorophenyl)acetone.

    Reduction: 2-(benzylamino)-2-(4-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₁₅H₁₄FNO₂ 259.28 Benzylamino, 4-fluorophenyl Potential chiral intermediate; limited solubility data available.
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid C₁₄H₁₂ClNO₄S 325.77 Sulfonamide, 4-chlorophenyl Used in enzyme inhibition studies (e.g., carbonic anhydrase).
4-Fluoromandelic acid C₈H₇FO₃ 170.14 Hydroxyl, 4-fluorophenyl Chiral resolving agent; higher water solubility due to -OH group.
2-[(4-Fluorophenyl)thio]acetic acid C₈H₇FO₂S 186.20 Thioether, 4-fluorophenyl Reactivity in sulfur-mediated coupling reactions.
2-(Benzoylamino)-2-phenylacetic acid C₁₅H₁₃NO₃ 255.27 Benzoylamino, phenyl Studied for peptide mimicry and prodrug design.

Biological Activity

2-(Benzylamino)-2-(4-fluorophenyl)acetic acid, with the molecular formula C₁₅H₁₄FNO₂ and a molecular weight of approximately 259.28 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound features a benzylamino group and a 4-fluorophenyl group attached to a central acetic acid moiety. Its structure can be represented as follows:

C15H14FNO2\text{C}_{15}\text{H}_{14}\text{FNO}_2

Synthesis Methods

Various synthetic routes have been documented for producing this compound. Common methods include:

  • Amination reactions where benzylamine reacts with 4-fluorophenylacetic acid.
  • Coupling reactions using appropriate coupling agents to facilitate the formation of the amine bond.

Pharmacological Implications

Research indicates that this compound serves as a precursor in the synthesis of pharmacologically active compounds. Its unique combination of functional groups enhances its potential as an intermediate in drug development.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has shown inhibitory effects against various cancer cell lines, with IC50 values ranging from 3 to 18 μM depending on the specific cell line tested. Such activity suggests that it may interfere with cellular mechanisms critical for cancer cell proliferation .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of tubulin assembly , leading to disruption in mitotic processes.
  • Induction of G2/M phase arrest , which prevents cancer cells from successfully completing mitosis.
  • Activation of caspase-9 , indicating the initiation of apoptosis in treated cells .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
AprepitantContains a morpholine ringSpecifically designed for anti-emetic activity
4-Fluorophenylacetic AcidLacks the benzylamino groupSimpler structure; less biological activity
(S)-N-Benzyl-α-amino-β-fluoroacetic AcidFluoro substituent on an amino acidMore direct amino acid analog; different roles

This table highlights how variations in structure influence biological activity, emphasizing the significance of the benzylamino and fluorophenyl groups in enhancing pharmacological potential.

Case Studies and Research Findings

  • Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects across multiple cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's ability to induce apoptosis through caspase activation was particularly noted .
  • Binding Affinity Studies : Interaction studies revealed that this compound shows promising binding affinities towards specific receptors involved in tumor progression, suggesting its potential as a lead compound for further drug development.

Q & A

Q. How to design a robust SAR study for this compound class?

  • Scaffold Modifications : Synthesize analogs with variations in the benzylamino group (e.g., substituents at para/meta positions) and fluorophenyl ring (e.g., Cl, Br, OCH3_3).
  • Assays : Test analogs in parallel for target inhibition (IC50_{50}), solubility (shake-flask method), and cytotoxicity (MTT assay) .

Q. What controls are essential when evaluating in vivo efficacy?

  • Inclusion Criteria : Vehicle control (DMSO/saline), positive control (reference drug), and sham-treated cohort.
  • PK/PD Integration : Measure plasma concentrations (LC-MS/MS) at multiple timepoints to correlate exposure with effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.